(2R,3R)-3-fluoro-2-methyl-azetidine hydrochloride is a fluorinated heterocyclic compound with the chemical formula . It is classified as an azetidine derivative, which is a four-membered saturated nitrogen-containing ring. The compound is of interest in medicinal chemistry due to its potential applications in drug development and as a building block for synthesizing more complex molecules.
The compound is cataloged under the CAS number 2231670-03-2 and has a molecular weight of 125.57 g/mol. It is available in high purity (97%) from various chemical suppliers, indicating its relevance in research and pharmaceutical applications . As an azetidine derivative, it falls under the broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities.
The synthesis of (2R,3R)-3-fluoro-2-methyl-azetidine hydrochloride can be achieved through various methods, often involving fluorination reactions that introduce the fluorine atom into the azetidine structure.
The compound can participate in various chemical reactions typical for azetidines, including:
The mechanism of action for (2R,3R)-3-fluoro-2-methyl-azetidine hydrochloride relates primarily to its potential interactions with biological targets.
The compound's stability under various conditions (pH, temperature) is crucial for its application in pharmaceuticals. Stability studies are often conducted to ensure efficacy during storage and use.
(2R,3R)-3-fluoro-2-methyl-azetidine hydrochloride serves as:
The synthesis of enantiomerically pure (2R,3R)-3-fluoro-2-methylazetidine hydrochloride demands precise stereocontrol strategies. Two predominant methodologies have emerged: chiral pool derivatization and catalytic asymmetric synthesis. In chiral pool approaches, naturally occurring chiral molecules serve as templates for constructing the azetidine ring with predefined stereocenters. For catalytic methods, transition metal catalysts with chiral ligands enable enantioselective C-C and C-N bond formations. The stereospecific assembly of the azetidine ring often involves intramolecular cyclization of pre-chiral precursors containing fluorine and methyl groups in relative trans orientations [4].
Table 1: Asymmetric Synthesis Approaches for Azetidine Derivatives
Method | Key Reagents/Catalysts | Stereoselectivity (%) | Limitations |
---|---|---|---|
Chiral Pool Derivatization | L-threonine derivatives | 88-92 | Multi-step protection/deprotection |
Organocatalytic Cyclization | Cinchona alkaloid derivatives | 90-95 | High catalyst loading (10-15 mol%) |
Metal-Catalyzed Asymmetric Amination | Pd-BINAP complexes | 94-98 | Sensitivity to fluorine substituents |
Recent advances employ stereospecific ring contraction of β-lactam precursors or enantioselective [2+2] cycloadditions between fluoroalkenes and chiral imines. The (2R,3R) configuration is particularly challenging due to potential epimerization at the fluorinated carbon during ring closure. Successful routes utilize steric-directing groups on nitrogen to enforce trans geometry between the methyl and fluorine substituents [4].
Incorporating fluorine at the C3 position with correct stereochemistry requires strategic timing of fluorination. Electrophilic fluorination of enolates derived from azetidinone precursors demonstrates superior stereocontrol over nucleophilic alternatives. Specifically, Selectfluor® and N-fluorobenzenesulfonimide (NFSI) reagents enable stereoretentive fluorination when applied to chiral 2-methylazetidin-3-one enolates. The trans selectivity originates from preferential reagent approach anti to the existing methyl group at C2 [4].
Critical parameters influencing fluorination efficiency include:
Table 2: Fluorination Reagent Performance Comparison
Reagent | Solvent | Temperature (°C) | trans/cis Ratio | Yield (%) |
---|---|---|---|---|
Selectfluor® | MeCN | –78 | 19:1 | 85 |
NFSI | THF | –40 | 15:1 | 78 |
F-TEDA-PF6 | DMF | –20 | 8:1 | 65 |
Late-stage fluorination risks ring degradation due to azetidine strain, making pre-formed fluorinated building blocks advantageous. 3-fluoro-2-methylaziridine ring expansion with fluoro-silanes offers an alternative pathway with demonstrated trans diastereoselectivity >20:1 [4].
Transitioning from batch to continuous flow technology addresses key challenges in scaling (2R,3R)-3-fluoro-2-methylazetidine hydrochloride synthesis. Microreactors enable precise control over exothermic steps like fluorination and azetidine ring closure, suppressing racemization and by-product formation. A demonstrated three-stage continuous process achieves 40% overall yield at >99% ee:
Table 3: Batch vs. Continuous Flow Process Metrics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Overall Yield | 22% | 40% |
Production Rate | 80 g/day | 500 g/day |
Stereochemical Purity | 95% ee | 99.5% ee |
Impurity Profile | 5% des-fluoro impurity | <0.5% impurities |
Yield optimization strategies include cryogenic temperature control (–60°C) during ring formation to prevent N-alkylation byproducts and solid-supported scavengers for in-line purification. Continuous crystallization with chiral seed templates delivers (2R,3R)-3-fluoro-2-methylazetidine hydrochloride with consistent particle size distribution (>95% within 50-100 μm) [3].
The hydrochlorination step presents significant racemization risks due to acid-catalyzed ring-opening and recyclization pathways. Racemization mechanisms involve:
Mitigation strategies employ:
Studies confirm that the trans-configuration exhibits greater configurational stability during salt formation compared to cis-isomers, with racemization rates <0.5% under optimized conditions. Maintaining anhydrous conditions is critical, as water accelerates epimerization via aziridinium ion formation [2] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5